5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with phenylethylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium thiolate or primary amines.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The bromophenyl and phenylethyl groups may enhance the compound’s binding affinity and selectivity for certain targets. The thiol group can also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chlorophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-bromophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the phenylethyl group may improve its binding interactions with biological targets. This combination of features makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(4-bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential anticancer properties, as well as its interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with appropriate thioketones under alkaline conditions. The compound can be characterized using various spectroscopic techniques such as NMR and FTIR. For instance, the NMR data indicates specific chemical shifts that are characteristic of the triazole and thiol functionalities .
Anticancer Properties
Several studies have assessed the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Line Studies : In vitro assays have demonstrated significant cytotoxic effects against HepG2 liver cancer cells. The compound exhibited an IC50 value indicative of its potency in inhibiting cell proliferation .
- Mechanism of Action : The proposed mechanism involves induction of apoptosis and modulation of key signaling pathways associated with cancer cell survival .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural modifications. In a comparative study:
Compound | Substituent | IC50 (µg/mL) | Activity Level |
---|---|---|---|
6d | Two methyl groups | 13.004 | High |
6e | Bromo group | 28.399 | Low |
6a | No substituent | 20.000 | Moderate |
This table illustrates that electron-donating groups generally enhance anticancer activity while electron-withdrawing groups reduce it .
Case Studies
- Study on Melanoma : A series of triazole derivatives were tested against melanoma cell lines, revealing that compounds similar to this compound showed increased selectivity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during treatment .
- In Vivo Studies : Animal model studies indicated that administration of this compound resulted in reduced tumor growth rates compared to control groups, further supporting its potential as an effective anticancer agent .
Properties
IUPAC Name |
3-(4-bromophenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c17-14-8-6-13(7-9-14)15-18-19-16(21)20(15)11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBFKHJPLARJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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